N-(3,5-dimethoxyphenyl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethoxyphenyl)cyclobutanecarboxamide is an organic compound with the molecular formula C13H17NO3 It is characterized by the presence of a cyclobutanecarboxamide group attached to a 3,5-dimethoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)cyclobutanecarboxamide typically involves the reaction of 3,5-dimethoxyaniline with cyclobutanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Use of large-scale reactors
- Optimization of reaction conditions to maximize yield and purity
- Implementation of purification techniques such as recrystallization or chromatography to obtain the final product
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)cyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
N-(3,5-dimethoxyphenyl)cyclobutanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
- Binding to receptors or enzymes
- Modulating signaling pathways
- Influencing gene expression
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenyl)cyclobutanecarboxamide
- N-(3,5-dimethoxyphenyl)cyclopentanecarboxamide
- N-(3,5-dimethoxyphenyl)cyclohexanecarboxamide
Uniqueness
N-(3,5-dimethoxyphenyl)cyclobutanecarboxamide is unique due to its specific cyclobutane ring structure, which imparts distinct chemical and physical properties compared to its analogs with different ring sizes or substitution patterns.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-11-6-10(7-12(8-11)17-2)14-13(15)9-4-3-5-9/h6-9H,3-5H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXYQAXXAICJHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2CCC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.